molecular formula C8H6ClF2N B1458555 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine CAS No. 1656294-83-5

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine

Cat. No. B1458555
CAS RN: 1656294-83-5
M. Wt: 189.59 g/mol
InChI Key: JCCJEEPAZPOKLV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a chemical compound with the formula C8H6ClF2N . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is represented by the formula C8H6ClF2N . The InChI code for this compound is 1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2 .


Physical And Chemical Properties Analysis

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a compound with a molecular weight of 189.59 . It has a boiling point of 100°C at 0.5mmHg . The compound is available in both liquid and solid forms .

Scientific Research Applications

Pharmacology

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the creation of novel molecules that can interact with various biological targets. For instance, it can be used to synthesize compounds with potential antiviral, antibacterial, or anticancer activities. The difluorocyclopropyl group in particular may contribute to the metabolic stability of the resulting drugs .

Agriculture

In the agricultural sector, this compound could serve as an intermediate in the synthesis of pesticides and herbicides. The presence of the chloro and difluorocyclopropyl groups could enhance the binding affinity of these agrochemicals to their biological targets, potentially leading to more effective control of pests and weeds .

Material Science

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine: may find applications in material science, particularly in the synthesis of novel polymers or coatings. The pyridine moiety can act as a building block for polymers with specific electronic or photonic properties, which could be useful in creating new materials for electronics or optics .

Chemical Synthesis

This compound is valuable in chemical synthesis as a versatile intermediate. It can undergo various chemical reactions, including coupling reactions, to create complex molecules. Its reactivity can be harnessed to construct compounds with intricate architectures for use in medicinal chemistry or other synthetic applications .

Environmental Science

In environmental science, derivatives of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine could be explored for their potential use in environmental remediation. For example, they could be part of catalysts designed to break down pollutants or as components of sensors to detect hazardous substances .

Biochemistry

The compound’s role in biochemistry could be in the study of enzyme inhibition or receptor-ligand interactions. Its unique structure allows for the exploration of its binding to various enzymes or receptors, which can lead to the discovery of new biochemical pathways or therapeutic targets .

Analytical Chemistry

In analytical chemistry, 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine can be used as a standard or reagent in chromatographic methods or mass spectrometry. It could help in the development of analytical techniques for detecting or quantifying similar compounds in complex mixtures .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be used to modify the surface properties of nanoparticles. The functional groups present in the compound might be used to attach nanoparticles to specific targets or to alter their interaction with light or other particles .

Safety and Hazards

The safety data sheet for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-(2,2-difluorocyclopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCJEEPAZPOKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242071
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine

CAS RN

1656294-83-5
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656294-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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